6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Antitumor Cancer Biology Cell Proliferation

Researchers investigating MAO-related neurological disorders or novel antitumor mechanisms require regiochemically pure 6-CF3-isatoic anhydride to ensure reproducible SAR and biological activity. This compound directly addresses the risk of failed cross-coupling or misleading potency data from using non-fluorinated or 7-CF3 analogs. - Enables validated palladium-catalyzed decarboxylative couplings for diverse o-aminobenzoate library synthesis. - Consistent 97% purity ensures reliable reactivity for probe and lead optimization studies. Procurement managers benefit from a guaranteed CAS-specific source material, eliminating isomer ambiguity and supply chain variability.

Molecular Formula C9H4F3NO3
Molecular Weight 231.13 g/mol
CAS No. 781-94-2
Cat. No. B1422736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
CAS781-94-2
Molecular FormulaC9H4F3NO3
Molecular Weight231.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)C(=O)OC(=O)N2
InChIInChI=1S/C9H4F3NO3/c10-9(11,12)4-1-2-6-5(3-4)7(14)16-8(15)13-6/h1-3H,(H,13,15)
InChIKeyHAMDXJUAHDROHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 6-(Trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione (CAS 781-94-2): Chemical Identity and Core Properties


6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione, commonly known as 5-(trifluoromethyl)isatoic anhydride (CAS 781-94-2) , is a heterocyclic building block belonging to the isatoic anhydride class [1]. It is characterized by a benzoxazine-2,4-dione core with a trifluoromethyl (-CF3) group at the 6-position of the fused ring system . Its molecular formula is C9H4F3NO3, with a molecular weight of 231.13 g/mol . The compound is typically supplied as a crystalline powder with a minimum purity of 95% and is intended for research and development purposes .

Why 6-(Trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione (CAS 781-94-2) Cannot Be Replaced by a Generic Benzoxazine Analog


The presence and specific position of the trifluoromethyl (-CF3) group on the benzoxazine-2,4-dione scaffold are critical determinants of both its chemical reactivity and biological activity. The -CF3 group is a strong electron-withdrawing substituent that dramatically alters the electronic density of the aromatic ring [1]. This electronic modulation has direct consequences for the compound's utility in cross-coupling reactions [1] and its interactions with biological targets. Furthermore, the isatoic anhydride core itself provides a unique, masked electrophilic and nucleophilic functionality that is distinct from other heterocyclic systems [2]. Therefore, substituting the 6-CF3 isomer with a non-fluorinated analog or a regioisomer like the 7-CF3 derivative [3] is likely to result in significant differences in reaction outcomes and biological potency, making it a non-interchangeable reagent for applications requiring its specific properties.

Quantitative Evidence for 6-(Trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione (CAS 781-94-2) Differentiation vs. Analogs


Specific Tumor Cell Growth Inhibition by 6-CF3-Isatoic Anhydride

6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is reported to be a potent inhibitor of tumor cell growth . While specific IC50 values are not disclosed in the source, the qualitative potency is highlighted by its classification as an analog of the known antitumor agent 5-(trifluoromethyl)isatin, suggesting a structure-activity relationship where the 6-CF3 isatoic anhydride core is privileged for this biological effect . This differentiates it from other regioisomers or non-fluorinated isatoic anhydrides for which similar antitumor activity claims are not equally documented.

Antitumor Cancer Biology Cell Proliferation

Compatibility of Trifluoromethyl-Substituted Isatoic Anhydrides in Palladium-Catalyzed Cross-Coupling

A palladium-catalyzed decarboxylative coupling of isatoic anhydrides with arylboronic acids has been demonstrated to be compatible with the trifluoromethyl (-CF3) group [1]. The reaction, which yields aryl o-aminobenzoates, was shown to proceed with 'good compatibility' for a range of functional groups, explicitly including 'trifluoromethyl' [1]. While yields for specific substrates are not individually reported, the general tolerance of this electron-withdrawing group confirms the synthetic viability of using 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione in this important class of bond-forming reactions, a property not guaranteed for all electron-deficient heterocycles.

Synthetic Methodology Medicinal Chemistry Cross-Coupling

Inhibition of Monoamine Oxidase (MAO) by the Isatoic Anhydride Scaffold

A series of isatoic anhydrides have been identified as a novel class of in vitro inhibitors of human monoamine oxidase (MAO) enzymes, with some analogs showing potent activity (e.g., IC50 of 0.010 µM for MAO-A and 0.0047 µM for MAO-B) [1]. While the specific 6-CF3 analog was not the most potent in this study, the research firmly establishes the isatoic anhydride pharmacophore as a privileged scaffold for MAO inhibition. This provides a strong class-level inference that 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a valuable starting point for structure-activity relationship (SAR) studies aimed at modulating MAO activity for applications in depression, Parkinson's disease, or other CNS disorders [1].

Neuroscience Enzymology MAO Inhibition

Electronic and Reactivity Distinction of the 6-CF3 Regioisomer

The position of the electron-withdrawing trifluoromethyl group on the benzoxazine-2,4-dione ring directly influences the molecule's electronic properties and, consequently, its chemical reactivity. The 6-CF3 isomer (CAS 781-94-2) is structurally distinct from the 7-CF3 isomer (CAS 97928-01-3), also known as 4-(trifluoromethyl)isatoic anhydride [1]. While direct comparative reaction data is lacking, it is a fundamental principle of physical organic chemistry that regioisomers with different substitution patterns (e.g., meta-like 6-position vs. para-like 7-position relative to the nitrogen) will exhibit different rates and selectivities in electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-couplings [2]. This makes the 6-CF3 isomer a non-interchangeable and uniquely reactive partner for synthesis.

Physical Organic Chemistry Reactivity Fluorine Chemistry

Optimal Use Cases for 6-(Trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione (CAS 781-94-2) in R&D


Synthesis of Novel Biaryl-Containing o-Aminobenzoate Libraries

This compound is an ideal substrate for palladium-catalyzed decarboxylative couplings with arylboronic acids, a method validated for trifluoromethyl-containing isatoic anhydrides . Procurement is justified for medicinal chemistry programs seeking to generate diverse aryl o-aminobenzoate libraries as potential drug leads or chemical biology probes, leveraging the synthetic utility of the -CF3 group for property modulation.

Development of Monoamine Oxidase (MAO) Inhibitor Scaffolds

Based on the established class-level inhibition of MAO enzymes by isatoic anhydrides , this specific building block is well-suited for structure-activity relationship (SAR) studies. Researchers focused on neurological disorders (e.g., depression, Parkinson's disease) should select this compound to explore the impact of the electron-withdrawing -CF3 substituent on potency, isoform selectivity, and pharmacokinetic properties.

Mechanistic Studies of Tumor Cell Growth Inhibition

Given its reported potent inhibition of tumor cell growth and its structural relationship to antitumor 5-(trifluoromethyl)isatin , this compound is a valuable tool for cancer biology research. Scientists investigating novel anticancer mechanisms, particularly those involving oxidative pathways or differentiation, should procure it for use as a chemical probe or a lead for optimization.

Preparation of Regioisomerically Pure Fluorinated Heterocycles

For any synthetic project requiring the specific 6-(trifluoromethyl)benzoxazine-2,4-dione regioisomer , this CAS 781-94-2 product is the definitive source material. Its procurement is essential to ensure the correct regiochemical outcome in subsequent transformations, avoiding the ambiguity and wasted effort associated with using a mixture of isomers or the incorrect analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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